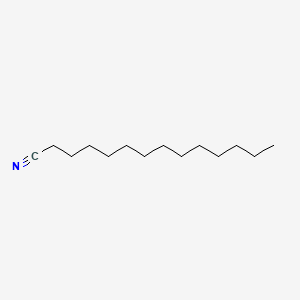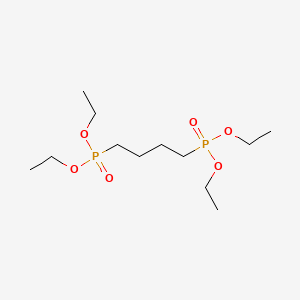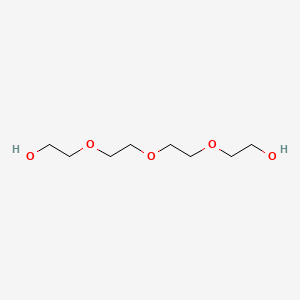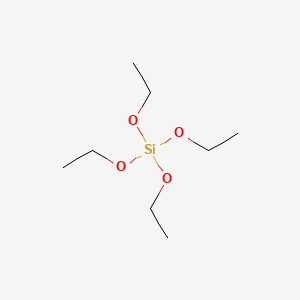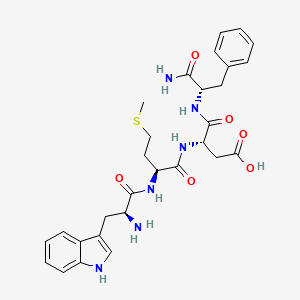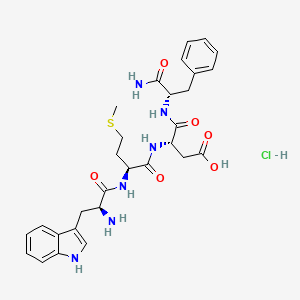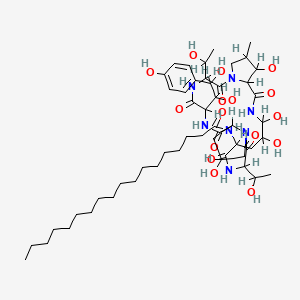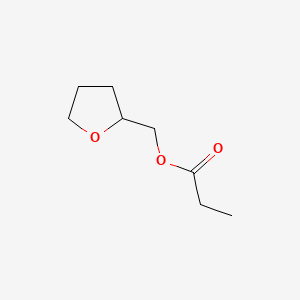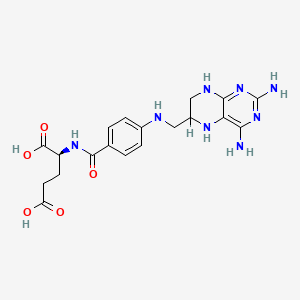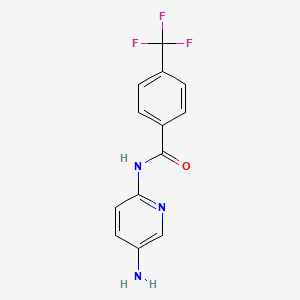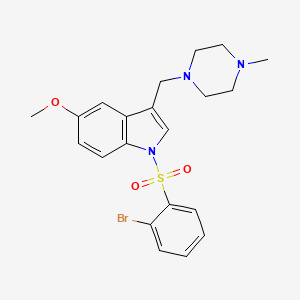
Masupirdine
Descripción general
Descripción
Masupirdine, also known as SUVN-502, is an orally available, brain-penetrant, selective antagonist of the 5-HT6 serotonin receptor . It is developed by Suven Inc., a subsidiary of the Indian company Suven Life Sciences . It is currently being studied for the treatment of agitation in dementia of the Alzheimer’s type .
Molecular Structure Analysis
The molecular formula of Masupirdine is C21H24BrN3O3S . Its exact mass is 477.07 and its molecular weight is 478.410 .
Aplicaciones Científicas De Investigación
Masupirdine in Alzheimer's Disease Management
Masupirdine, also known as SUVN-502, is primarily recognized for its potential in managing cognitive symptoms in Alzheimer's disease (AD). Notably, it acts as a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. Clinical studies have focused on its use in combination with other Alzheimer's medications like donepezil and memantine, especially in patients with moderate AD. These studies have shown that masupirdine might contribute to cognitive improvement when used alongside these drugs. For instance, a study by Nirogi et al. (2020) highlighted the positive cognitive effects observed in AD patients under stable treatments of donepezil and memantine when masupirdine was added to their regimen. The same study also delved into subgroup analyses to better understand the influence of factors like memantine regimen, plasma concentrations, and treatment duration on the efficacy of masupirdine. Another critical aspect investigated was the impact of patients' age and the duration of AD since diagnosis on masupirdine's efficacy, emphasizing its potential benefits in slowing cognitive decline in certain patient subgroups (Nirogi et al., 2020).
Mecanismo De Acción
Masupirdine works by selectively blocking the 5-HT6 serotonin receptor . This receptor is a G protein-coupled receptor expressed mostly in the brain, where it mediates neurotransmission for functions including cognition and memory . Blocking this receptor increases cholinergic and glutamatergic signaling . Other 5-HT6 receptor antagonists have been reported to improve cognition .
Direcciones Futuras
The company stated in a Nov 2019 press release that it would continue developing Masupirdine based on subgroup analyses indicating potential benefit in some patients . In June 2022, Suven began a Phase 3 trial for the treatment of agitation in people with Alzheimer’s dementia . This was based on a subgroup analysis that claimed improvement in the agitation/aggression domain of the Neuropsychiatric Inventory scores in the Phase 2 study presented at CTAD 2021 .
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYPEHWIZXYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)-5-methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole | |
CAS RN |
701205-60-9 | |
| Record name | SUVN-502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701205609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-502 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06140 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MASUPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XZ281AO3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



